molecular formula C26H26N6O2S B3420237 Olmutinib CAS No. 1802181-20-9

Olmutinib

Número de catálogo B3420237
Número CAS: 1802181-20-9
Peso molecular: 486.6 g/mol
Clave InChI: FDMQDKQUTRLUBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olmutinib, also known as HM-61713 or BI-1482694, is an investigational anti-cancer drug . It is orally active and primarily used in the treatment of T790M mutation positive non-small cell lung cancer . It was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim .


Molecular Structure Analysis

Olmutinib has a complex molecular structure with the chemical formula C26H26N6O2S . It covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor .

Aplicaciones Científicas De Investigación

Olmutinib's Mechanism of Action and Approval

Olmutinib is recognized for its irreversible enzymatic inhibition of activating EGFR mutations and the T790M mutation. Its approval in South Korea in 2016 for treating locally advanced or metastatic EGFR T790M mutation-positive NSCLC was a significant milestone in cancer therapy. This approval was based on its ability to selectively target these mutations while sparing wild-type EGFR, providing a more focused treatment approach for patients with specific genetic profiles of lung cancer (Kim, 2016).

Metabolic Pathways and Reactive Intermediates

Research has delved into the metabolic pathways of olmutinib and the formation of its reactive intermediates. A study characterizing these intermediates in rat liver microsomes highlighted the primary metabolic pathway of olmutinib, which involves hydroxylation of the piperazine ring. This research provides a deeper understanding of how olmutinib is metabolized in the body and could contribute to developing strategies to mitigate any potential adverse effects related to its metabolism (Attwa et al., 2019).

Clinical Efficacy in T790M-Positive NSCLC

A global phase 2 study focused on the efficacy and safety of olmutinib in patients with T790M-positive NSCLC who had disease progression on previous EGFR-TKI therapy. The study emphasized olmutinib's role in offering a treatment option for patients who have developed resistance to first-line EGFR-TKI therapies (Park et al., 2021).

Pharmacokinetic Properties

The pharmacokinetic properties of olmutinib have been extensively studied. One such study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for quantifying olmutinib in human plasma. This research is crucial for understanding how olmutinib is distributed, metabolized, and eliminated in the human body, which is essential for optimizing its clinical use (Attwa et al., 2018).

Interaction with Human Proteins

A study examining the interaction mechanism of olmutinib with human α-1 acid glycoprotein (HAG) using spectroscopic and molecular simulation techniques provided insights into the drug-protein interaction dynamics. This information is vital for understanding the drug's distribution and its pharmacological and toxicological profile (Kou et al., 2021).

Reverse Multidrug Resistance

Olmutinib has shown potential in reversing multidrug resistance (MDR) in cancer cells, particularly by inhibiting the activity of ATP-binding cassette subfamily G member 2 (ABCG2). This property makes olmutinib an interesting candidate for combination therapy in cancer treatment, potentially enhancing the efficacy of other chemotherapeutic agents in ABCG2-overexpressing cancer patients (Zhang et al., 2018).

Mecanismo De Acción

Olmutinib selectively and irreversibly binds and inhibits epidermal growth factor receptors (EGFR) with the T790M activating mutation . By inhibiting EGFR activation, Olmutinib attenuates the activation of tumor-promoting pathways .

Safety and Hazards

On September 30, 2016, Korean regulatory authorities issued a safety alert about Olmutinib, describing two cases of toxic epidermal necrolysis, one of which was fatal, and a case of Stevens–Johnson syndrome . It’s important to handle Olmutinib in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Direcciones Futuras

While specific future directions for Olmutinib are not explicitly mentioned in the available literature, the development of kinase inhibitors that cross the blood–brain barrier is becoming critical . This suggests a potential future direction for the development of Olmutinib and similar drugs.

Propiedades

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMQDKQUTRLUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319119
Record name Olmutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins.
Record name Olmutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13164
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1353550-13-6, 1802181-20-9
Record name Olmutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olmutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HM 61713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olmutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13164
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olmutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLMUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Olmutinib
Reactant of Route 2
Reactant of Route 2
Olmutinib
Reactant of Route 3
Reactant of Route 3
Olmutinib
Reactant of Route 4
Reactant of Route 4
Olmutinib
Reactant of Route 5
Reactant of Route 5
Olmutinib
Reactant of Route 6
Reactant of Route 6
Olmutinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.